![molecular formula C22H27N3O3S2 B3014142 N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 686772-41-8](/img/structure/B3014142.png)
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound against HER-2 overexpressed breast cancer cell lines, specifically SKBr-3 cells . The lead compound, (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, demonstrated potent activity against HER-2 overexpressed cells. It exhibited an IC50 value of 17.44 ± 0.01 µM, outperforming the standard drug 5-fluorouracil (IC50 = 38.58 ± 0.04 µM). This compound inhibits cellular proliferation via DNA degradation.
- A peptidomimetic approach involving compounds related to this structure has been explored for targeting pre-amyloidogenic states in type II diabetes . While specific studies on this exact compound are not mentioned, the broader class of peptidomimetics holds promise for diabetes-related research.
- Some synthesized compounds containing similar structural motifs have been evaluated for their inhibitory activities. For instance, 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)benzonitrile derivatives were assessed for their potential as antifibrotic agents . These compounds were tested against idiopathic pulmonary fibrosis, a condition characterized by excessive fibrosis in lung tissue.
- Thiosemicarbazones, including compounds related to our target, constitute an important class of pharmacophores with diverse biological activities . Medicinal chemists continue to explore their potential as antibacterial, antimalarial, antiviral, and antitumor agents .
- The crystal structure of related compounds, such as N-cyclohexyl-3-hydroxy-4-methoxybenzamide, has been investigated . While this specific compound differs slightly, understanding its crystal structure can provide insights into its properties and potential interactions.
- The synthesis of novel compounds with similar scaffolds, such as 2-(Pyridin-2-yl)thiazoles, has been reported . These compounds were evaluated for their inhibitory activities, demonstrating the versatility of the underlying chemical framework.
Breast Cancer Targeting
Type II Diabetes Research
Antifibrotic Potential
Chemical Biology and Medicinal Chemistry
Structural Studies
Synthetic Methodology
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives , which are known to interact with various targets, but specific interaction of this compound needs further investigation.
Mode of Action
Other pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit various kinases , suggesting that this compound may also interact with kinases or similar proteins.
Biochemical Pathways
It’s worth noting that other pyrrolo[2,3-d]pyrimidine derivatives have been shown to affect the folate pathway , which is essential for DNA synthesis and methylation reactions .
Result of Action
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising cytotoxic effects against different cancer cell lines , suggesting that this compound may also have potential anticancer properties.
properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-2-28-17-10-8-16(9-11-17)25-21(27)20-18(12-13-29-20)24-22(25)30-14-19(26)23-15-6-4-3-5-7-15/h8-11,15H,2-7,12-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALKTXQWQYCGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
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